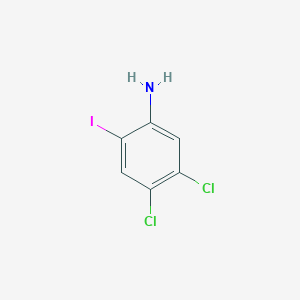

4,5-Dichloro-2-iodoaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro-2-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2IN/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLPUEJCYMXSRKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80448183 | |

| Record name | 4,5-dichloro-2-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220185-63-7 | |

| Record name | 4,5-dichloro-2-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,5-Dichloro-2-iodoaniline: Synthesis, Reactivity, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Heavily Substituted Aniline Building Block

In the landscape of modern medicinal chemistry, the strategic functionalization of aromatic scaffolds is paramount to the discovery and development of novel therapeutic agents. Halogenated anilines, in particular, serve as versatile and highly valuable building blocks, offering multiple points for diversification and fine-tuning of molecular properties. This guide provides a comprehensive technical overview of 4,5-Dichloro-2-iodoaniline (CAS Number: 220185-63-7 ), a tri-substituted aniline with significant potential for the synthesis of complex bioactive molecules.[1][2]

The unique arrangement of its substituents—two chlorine atoms and an iodine atom on the aniline core—presents a fascinating case for chemoselective transformations. The differential reactivity of the carbon-iodine versus the carbon-chlorine bonds in metal-catalyzed cross-coupling reactions allows for a stepwise and controlled elaboration of the molecular framework. This attribute makes this compound a particularly attractive starting material for creating libraries of compounds in drug discovery campaigns, especially in the pursuit of kinase inhibitors and other targeted therapies where precise substituent placement is critical for potency and selectivity.[3] This document, intended for the practicing research scientist, will delve into the synthesis, key chemical properties, reactivity profile, and prospective applications of this important, yet under-documented, chemical intermediate.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical and safety characteristics is the foundation of its effective and safe utilization in a laboratory setting. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 220185-63-7 | [1][2] |

| Molecular Formula | C₆H₄Cl₂IN | [1] |

| Molecular Weight | 287.91 g/mol | [1] |

| Physical Form | Solid | [2] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [2] |

Safety and Handling Information:

As a halogenated aromatic amine, this compound requires careful handling. The Globally Harmonized System (GHS) classifications indicate that it is a hazardous substance.

| Pictogram | Signal Word | Hazard Statements |

| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Source:[2]

Standard personal protective equipment (PPE), including safety glasses, laboratory coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.[2]

Synthesis of this compound: A Practical Laboratory-Scale Protocol

The most direct and efficient reported method for the synthesis of this compound is the regioselective iodination of the readily available starting material, 3,4-dichloroaniline. The use of an iodine/silver sulfate (I₂/Ag₂SO₄) system has been shown to provide the desired product in good yield.

Figure 1: Synthesis of this compound.

Experimental Protocol: Regioselective Iodination

This protocol is adapted from established methods for the iodination of chlorinated anilines.

Materials:

-

3,4-Dichloroaniline

-

Iodine (I₂)

-

Silver Sulfate (Ag₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and protected from light, dissolve 3,4-dichloroaniline (1.0 eq) in dichloromethane.

-

Addition of Reagents: To the stirred solution, add silver sulfate (Ag₂SO₄, 0.5 eq) followed by the portion-wise addition of iodine (I₂, 1.0 eq). The order of addition is generally not critical for this substrate.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until consumption of the starting material is observed.

-

Workup:

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove insoluble silver salts.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous Na₂S₂O₃ (to quench excess iodine), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound. A reported yield for this transformation is approximately 77%.

-

Reactivity and Synthetic Utility: A Platform for Sequential Cross-Coupling

The primary synthetic value of this compound lies in the differential reactivity of its three halogen substituents in palladium-catalyzed cross-coupling reactions. The C–I bond is significantly more labile to oxidative addition to a Pd(0) catalyst than the C–Cl bonds. This reactivity difference allows for selective functionalization at the 2-position, leaving the two chloro-substituents intact for subsequent transformations under more forcing conditions.

Figure 2: Strategy for sequential cross-coupling reactions.

This stepwise approach is a powerful tool for building molecular complexity and accessing a diverse range of chemical structures from a single starting material.

Generalized Protocol for a Suzuki-Miyaura Cross-Coupling Reaction:

The following is an illustrative, generalized protocol for the selective coupling at the C-I position. Note: Specific conditions, including the choice of catalyst, ligand, base, and solvent, must be optimized for each specific substrate and coupling partner.

Materials:

-

This compound

-

Aryl or vinyl boronic acid (or boronate ester) (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

-

Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound, the boronic acid, the palladium catalyst, and the base.

-

Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add the degassed anhydrous solvent via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Concentrate the solvent and purify the crude product by flash column chromatography or recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

While specific blockbuster drugs citing this compound as a direct starting material are not prevalent in publicly accessible literature, its structural framework is highly relevant to the synthesis of kinase inhibitors. Many potent and selective kinase inhibitors feature a substituted aniline or anilino-heterocycle core that binds within the ATP-binding pocket of the target kinase.

The 2,4,5-trisubstitution pattern offered by this building block is particularly valuable for creating analogues of known drugs or for exploring new chemical space. For instance, numerous inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), a key target in anti-angiogenic cancer therapy, are based on anilino-quinazoline or anilino-pyrimidine scaffolds. The synthesis of these complex molecules often involves the coupling of a substituted aniline with a halogenated heterocycle.

By using this compound, a medicinal chemist can introduce a specific group at the 2-position via a Suzuki or Sonogashira reaction and then use the resulting dichloroaniline intermediate to couple with a heterocyclic core. The remaining chloro-substituents can then be further functionalized or left as they are to occupy specific hydrophobic pockets in the kinase active site. This strategy allows for the systematic exploration of the structure-activity relationship (SAR) around the aniline headgroup, which is crucial for optimizing potency and selectivity.

Spectroscopic Characterization (Predicted)

Experimental spectroscopic data for this compound are not widely available in public databases. However, based on the structure and data from analogous compounds such as 4-chloro-2-iodoaniline and 2,4-dichloroaniline, the following spectral characteristics can be predicted.

-

¹H NMR: The spectrum would be expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The proton at C6 (ortho to the amino group) would likely appear more upfield than the proton at C3 (between the iodo and chloro substituents). The broad singlet for the -NH₂ protons would also be present, with its chemical shift being solvent-dependent.

-

¹³C NMR: The spectrum should display six distinct signals for the aromatic carbons, as they are all in unique chemical environments. The carbon bearing the iodine atom (C2) would be expected to appear at a characteristically low field (upfield) due to the heavy atom effect, a phenomenon observed in other iodo-aromatics.

-

Mass Spectrometry (EI): The mass spectrum would show a prominent molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of two chlorine atoms. Fragmentation would likely involve the loss of iodine and subsequent fragmentation of the dichloroaniline ring.

-

FT-IR Spectroscopy: The IR spectrum would feature characteristic N-H stretching bands for the primary amine group in the region of 3300-3500 cm⁻¹. Strong absorptions corresponding to C-Cl and C-I stretching, as well as aromatic C-H and C=C stretching vibrations, would also be present in the fingerprint region.

Conclusion

This compound represents a highly functionalized and synthetically versatile building block for organic synthesis and medicinal chemistry. Its key strategic advantage lies in the differential reactivity of its halogen substituents, enabling a programmed and sequential approach to the construction of complex, multi-substituted aromatic compounds. While its direct application in marketed drugs is not yet widely documented, its potential for the synthesis of novel kinase inhibitors and other targeted therapies is clear. This guide provides the foundational knowledge for researchers to effectively synthesize, handle, and strategically employ this compound in their research and development endeavors, paving the way for the discovery of the next generation of bioactive molecules.

References

- Sigma-Aldrich. Safety Data Sheet for this compound. (Product page for CAS 220185-63-7).

- Joshi, B. P., et al. (2007). Regioselective iodination of chlorinated aromatic compounds using silver salts. Tetrahedron, 63(4), 855-861.

-

Sarex. (2023). 4-Iodoaniline: The Cornerstone of Innovative Solutions. [Online] Available at: [Link]

-

PubChem. Compound Summary for 4-Chloro-2-iodoaniline. [Online] Available at: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Unlocking Innovation: The Multifaceted Applications of 4-Chloro-2-Iodoaniline. [Online] Available at: [Link]

-

PubChem. Compound Summary for 2,5-Dichloroaniline. [Online] Available at: [Link]

-

NIST. Chemistry WebBook for 4,5-Dichloro-2-nitroaniline. [Online] Available at: [Link]

-

PubChem. Compound Summary for 2-Iodoaniline. [Online] Available at: [Link]

-

El-Fakharany, E. M., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([3][4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. RSC Medicinal Chemistry, 12(6), 945-958.

-

Organic Chemistry Portal. Synthesis of indoles. [Online] Available at: [Link]

- Google Patents. WO1991000261A1 - Process for preparing 4,5-dichloro-2-nitroaniline.

- Farrag, A. M., et al. (2022). Design, synthesis, antitumor, and VEGFR-2 inhibition activities of novel 4-anilino-2-vinyl-quinazolines: Molecular modeling studies. Bioorganic Chemistry, 121, 105710.

-

BuyersGuideChem. Product Page for 2-Iodo-4,5-dichloroaniline. [Online] Available at: [Link]

-

Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. [Online] Available at: [Link]

-

PubChem. Compound Summary for 4,5-Dichloro-2-nitroaniline. [Online] Available at: [Link]

- Google Patents. WO 2019/186429 A1 - A PROCESS FOR THE PREPARATION OF BOSUTINIB.

-

Dovepress. New series of VEGFR-2 inhibitors and apoptosis enhancers. [Online] Available at: [Link]

-

RSC Publishing. Indole synthesis from N-allenyl-2-iodoanilines under mild conditions mediated by samarium(II) diiodide. [Online] Available at: [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of iodoethane. [Online] Available at: [Link]

-

MDPI. Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. [Online] Available at: [Link]

-

ResearchGate. Design, Synthesis, and Evaluation of Indolinones as Inhibitors of the Transforming Growth Factor β Receptor I (TGFβRI). [Online] Available at: [Link]

-

ResearchGate. The 13C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO-d6. [Online] Available at: [Link]

-

PMC. Indole synthesis: a review and proposed classification. [Online] Available at: [Link]

-

NIST. Chemistry WebBook for 4,5-Dichloro-ortho-phenylenediamine. [Online] Available at: [Link]

-

New Journal of Chemistry. Supporting Information. [Online] Available at: [Link]

Sources

4,5-Dichloro-2-iodoaniline molecular weight

An In-depth Technical Guide to 4,5-Dichloro-2-iodoaniline: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key halogenated intermediate in modern organic synthesis and medicinal chemistry. The document details its fundamental physicochemical properties, including its molecular weight, structure, and safety profile. It further explores a plausible, field-proven synthetic route and purification protocol, emphasizing the rationale behind methodological choices. A significant focus is placed on the compound's strategic application as a versatile building block in drug discovery, dissecting the distinct roles of its iodo, chloro, and amino functionalities. Finally, this guide outlines robust analytical methodologies for its quantification and quality control, ensuring researchers are equipped with the necessary knowledge for its effective and safe utilization.

Introduction: A Strategically Substituted Building Block

Halogenated anilines are foundational scaffolds in the synthesis of a vast array of pharmaceuticals and agrochemicals.[1] Among these, this compound (CAS No. 220185-63-7) stands out as a particularly valuable intermediate for drug development professionals. Its unique substitution pattern—featuring a reactive iodine atom ortho to the amine and two chlorine atoms on the phenyl ring—provides a trifecta of synthetic handles. This allows for the precise and sequential introduction of molecular complexity, a critical requirement in the design of novel therapeutic agents.

The iodine atom serves as a prime site for transition-metal-catalyzed cross-coupling reactions, while the chlorine atoms modulate the molecule's electronic properties, lipophilicity, and metabolic stability. The amino group offers a nucleophilic center for further derivatization. This guide serves as a senior-level resource, delving into the core technical aspects of this compound from its fundamental properties to its practical application and analysis.

Physicochemical and Safety Profile

Accurate knowledge of a compound's properties is the bedrock of its effective use in a research setting. The key data for this compound are summarized below.

Core Properties

| Property | Value | Source |

| Molecular Weight | 287.91 g/mol | |

| Linear Formula | C₆H₄Cl₂IN | |

| CAS Number | 220185-63-7 | |

| Physical Form | Solid | |

| Typical Purity | ≥98% | |

| InChI Key | PLPUEJCYMXSRKW-UHFFFAOYSA-N | |

| Storage Temperature | 2-8°C, under inert atmosphere, protected from light |

GHS Safety and Hazard Information

It is imperative that researchers handle this compound with appropriate caution. The Globally Harmonized System (GHS) classification highlights its potential hazards.

| Hazard Class | Code | Statement | Source |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | |

| Skin Irritation | H315 | Causes skin irritation | |

| Eye Irritation | H319 | Causes serious eye irritation | |

| STOT - Single Exposure | H335 | May cause respiratory irritation | |

| Signal Word | Warning | ||

| Pictogram | GHS07 (Exclamation Mark) |

Handling Protocol:

-

Always handle in a certified chemical fume hood to avoid inhalation of dust.

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.[2]

-

Avoid dust formation during handling and weighing.[3]

-

Store in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere like nitrogen or argon.[3]

Synthesis and Purification

The regioselective synthesis of polysubstituted aromatic compounds is a common challenge. While numerous methods exist for the iodination of anilines, a transition-metal-free decarboxylative iodination of the corresponding anthranilic acid offers an elegant and practical route.[4]

Proposed Synthetic Protocol

This protocol is based on established methodologies for the synthesis of 2-iodoanilines.[4] The starting material, 4,5-dichloroanthranilic acid, is commercially available.

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,5-dichloroanthranilic acid (1.0 eq).

-

Add a suitable solvent, such as DMSO.

-

Add N-Iodosuccinimide (NIS) (1.1 - 1.5 eq) as the iodine source.

-

The reaction can be heated (e.g., to 120°C) to drive the decarboxylation and iodination.[4] The causality here is that thermal energy is required to overcome the activation energy for the expulsion of CO₂ and subsequent electrophilic substitution by the iodonium ion.

Step 2: Work-up and Extraction

-

After cooling to room temperature, the reaction mixture is poured into water.

-

The aqueous mixture is extracted multiple times with an organic solvent like ethyl acetate. Ethyl acetate is chosen for its ability to dissolve the product effectively while being immiscible with water.

-

The combined organic layers are washed with a sodium thiosulfate solution to quench any remaining iodine, followed by a brine wash to remove residual water.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

Step 3: Purification

-

The crude product is purified via flash column chromatography on silica gel.

-

A non-polar/polar solvent system, such as a gradient of ethyl acetate in petroleum ether or hexanes, is used for elution.[4] The choice of this gradient is based on the principle of polarity; the less polar solvent (hexanes) elutes non-polar impurities first, while the increasing concentration of the more polar solvent (ethyl acetate) is required to elute the desired, more polar aniline product.

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

The pure fractions are combined and the solvent is evaporated to yield this compound as a solid.

Step 4: Validation

-

The identity and purity of the final compound must be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

A melting point determination should also be performed and compared to literature values.

Caption: A generalized workflow for the synthesis and validation of this compound.

Strategic Applications in Drug Development

The utility of this compound lies in its capacity to serve as a versatile scaffold. The different halogen and amine substituents can be addressed with high chemoselectivity, allowing for a modular and divergent approach to building libraries of complex molecules.

-

The Iodo Group (The Reactive Handle): The carbon-iodine bond is relatively weak, making it the primary site for reactivity. It is an excellent substrate for a wide range of palladium-, copper-, and nickel-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, Buchwald-Hartwig, and Stille couplings. This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, which is the cornerstone of modern drug synthesis. For instance, coupling with a boronic acid (Suzuki reaction) can introduce a new aryl or heteroaryl ring system. A single-electron transfer-mediated reaction with a ketone can lead to the formation of valuable indole structures.[5]

-

The Chloro Groups (The Modulators): The two chlorine atoms are far less reactive in cross-coupling reactions than the iodine atom. Their primary role is to modulate the physicochemical properties of the final molecule. They increase lipophilicity, which can enhance membrane permeability, and their electron-withdrawing nature lowers the pKa of the aniline nitrogen. Critically, they can also block sites of potential metabolism by cytochrome P450 enzymes, thereby improving the pharmacokinetic profile of a drug candidate.

-

The Amino Group (The Anchor): The -NH₂ group is a key pharmacophoric feature. It can act as a hydrogen bond donor, crucial for binding to target proteins like kinases or receptors. It also serves as a nucleophilic handle for further derivatization, such as acylation to form amides or reaction with sulfonyl chlorides to form sulfonamides, introducing new vectors for exploring structure-activity relationships (SAR).

Caption: The strategic roles of the functional groups in this compound for drug discovery.

Analytical Methodologies

Robust analytical methods are required to ensure the purity of starting materials and to quantify compounds in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for the analysis of semi-volatile compounds like substituted anilines.[6]

Comparative Analytical Techniques

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | HPLC-Tandem MS (HPLC-MS/MS) |

| Principle | Separation by volatility/polarity, detection by mass | Separation by polarity, detection by mass/charge |

| Linearity (R²) | Typically > 0.99 | Often > 0.996[7] |

| Limit of Detection | Low µg/L to ng/L range[6] | ng/kg to µg/kg range[7] |

| Specificity | High (Mass Analyzer) | Very High (Tandem MS) |

| Typical Use Case | Purity assessment, environmental sample analysis | Metabolite studies, complex biological matrices |

Representative GC-MS Protocol

This protocol is adapted from standard methods for the analysis of chloroanilines.[6][8]

Step 1: Sample Preparation (Liquid-Liquid Extraction)

-

Accurately weigh a sample of the material and dissolve it in a suitable solvent (e.g., toluene) to a known concentration. If analyzing from an aqueous matrix, perform a liquid-liquid extraction.

-

Take a 100 mL aqueous sample and spike with an appropriate internal standard (e.g., a deuterated analog).

-

Extract three times with 10 mL of toluene. The choice of toluene is causal; its density and immiscibility allow for clear phase separation, and it effectively solvates the nonpolar aniline derivative.

-

Combine the organic layers and concentrate under a gentle stream of nitrogen to a final volume of 1 mL.

Step 2: GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent GC system or equivalent.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is ideal. This stationary phase separates compounds based primarily on boiling point, which is effective for isomers.

-

Injector: Use a splitless injection at 250°C to ensure the complete transfer of the analyte onto the column for trace analysis.

-

Oven Program: Start at 80°C, hold for 1 minute, then ramp at 15°C/min to 300°C, and hold for 5 minutes. This temperature program ensures good separation from any residual solvent and potential impurities.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Mass Spectrometer: Agilent MS or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: For quantification, use Selected Ion Monitoring (SIM) mode, monitoring for the molecular ion (m/z 287) and key fragment ions to ensure specificity and enhance sensitivity.

Caption: Standard workflow for the GC-MS analysis of this compound.

Conclusion

This compound is more than a simple chemical; it is a high-potential, strategically designed building block for advanced chemical synthesis. Its molecular weight of 287.91 g/mol and its unique trifunctional substitution pattern provide chemists with a powerful tool for constructing novel molecular architectures. A thorough understanding of its properties, synthetic pathways, reactivity, and analytical characterization, as detailed in this guide, is essential for leveraging its full potential in the demanding fields of pharmaceutical research and drug development.

References

-

Oakwood Chemical. (n.d.). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-iodoaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Sorption–Chromatographic Determination of Aniline, 4-Chloroaniline, and 2,5-Dichloroaniline in Air. Retrieved from [Link]

- Google Patents. (2013). CN103467306A - Synthetic method of iodo-aniline derivatives.

-

U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

-

Phys.org. (2018). Researchers harness visible light to develop safer building block for drug discovery. Retrieved from [Link]

-

Sarex. (n.d.). 4-Iodoaniline: The Cornerstone of Innovative Solutions. Retrieved from [Link]

-

PubMed. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

Sources

- 1. 4-Iodoaniline: The Cornerstone of Innovative Solutions | sarex blog [sarex.com]

- 2. echemi.com [echemi.com]

- 3. fishersci.com [fishersci.com]

- 4. rsc.org [rsc.org]

- 5. Indole synthesis [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

A Senior Application Scientist's Guide to the ¹³C NMR Structural Elucidation of 4,5-Dichloro-2-iodoaniline

Abstract

Introduction: The Imperative for Unambiguous Structural Verification

4,5-Dichloro-2-iodoaniline is a poly-substituted aromatic compound. In fields like medicinal chemistry and materials science, the precise arrangement of substituents on an aromatic core is paramount as it dictates the molecule's steric and electronic properties, and ultimately, its biological activity or material function. Any ambiguity in the substitution pattern can lead to misinterpreted structure-activity relationships (SAR) and costly delays in development pipelines.

¹³C NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing a direct fingerprint of the carbon skeleton.[1] Unlike ¹H NMR, the ¹³C spectrum offers a wider chemical shift range (typically 0-220 ppm), which minimizes signal overlap and allows for the resolution of nearly every unique carbon atom in a molecule.[2] For this compound, with its six distinct aromatic carbons, ¹³C NMR is the definitive method for confirming the regiochemistry of the halogen and amine substituents.

This guide will explain the causality behind experimental choices and spectral interpretation, grounding the analysis in the fundamental principles of magnetic resonance and substituent effects.

Theoretical Framework and Spectral Prediction

Before any experiment, a robust theoretical prediction of the ¹³C NMR spectrum is crucial. This not only aids in the final spectral assignment but also validates the understanding of the electronic effects at play. The chemical shift of each carbon atom in this compound is a composite of the effects from all four substituents on the benzene ring.

Analysis of Substituent Chemical Shift (SCS) Effects

The chemical shifts in a substituted benzene ring are influenced by the electronic properties of the substituents.[3] We must consider the inductive and resonance (mesomeric) effects of the amino (-NH₂), chloro (-Cl), and iodo (-I) groups.

-

Amino Group (-NH₂): This is a powerful electron-donating group (EDG) through resonance, increasing electron density primarily at the ortho and para positions. This increased shielding results in a significant upfield shift (lower ppm) for C-3 and C-5 (relative to C-1). The ipso-carbon (C-1) is also shifted upfield.[3]

-

Chloro Groups (-Cl): Chlorine is an electron-withdrawing group (EWG) through induction due to its high electronegativity, which deshields (shifts downfield to higher ppm) the carbon it is attached to (C-4, C-5). It has a weaker, electron-donating resonance effect that can slightly shield ortho and para positions.[4]

-

Iodo Group (-I): The most significant influence of the iodine atom is the "heavy atom effect." [5] This relativistic phenomenon, arising from spin-orbit coupling, induces a substantial upfield shift (strong shielding) on the directly attached carbon (C-2). This effect is often counter-intuitive, as iodine is still electronegative, but it dominates over the conventional inductive and resonance effects for the ipso-carbon.[5][6]

Predicted Chemical Shifts

Based on these principles and data from analogous compounds like 4-iodoaniline[7] and various dichloroanilines[8], we can predict the approximate chemical shifts for the six aromatic carbons of this compound. The molecule has no symmetry, so six distinct signals are expected in the aromatic region (approx. 90-150 ppm).

-

C-2 (Iodo-substituted): Expected to be the most upfield signal due to the dominant heavy atom effect.

-

C-1 (Amino-substituted): Significantly shielded by the amino group.

-

C-4 & C-5 (Chloro-substituted): Deshielded by the inductive effect of chlorine.

-

C-3 & C-6 (CH carbons): Their shifts will be a complex interplay of their positions relative to all substituents. C-6 is ortho to the iodine and meta to a chlorine, while C-3 is ortho to both the amino and a chloro group.

The logical workflow for predicting and confirming these assignments is illustrated below.

Caption: Workflow for ¹³C NMR Analysis of this compound.

Experimental Protocol: A Self-Validating System

The quality of NMR data is profoundly dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.

Sample Preparation

-

Analyte Purity: Ensure the this compound sample is of high purity (>98%) to avoid signals from impurities complicating the spectrum.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its excellent solubilizing power for many organic compounds and its well-characterized solvent signal (a triplet at ~77.16 ppm).[9] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a viable alternative.

-

Concentration: For a standard ¹³C NMR experiment on a modern spectrometer (e.g., 400-600 MHz), a concentration of 50-100 mg of the analyte in 0.6-0.7 mL of deuterated solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time frame (20-60 minutes).[10]

-

Filtration: Dissolve the sample in the solvent within a separate vial. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality.

NMR Data Acquisition

The following parameters are recommended for a spectrometer operating at a ¹³C frequency of 125 MHz (corresponding to a 500 MHz ¹H frequency).

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 (or equivalent) | Standard 30° pulse with proton decoupling for routine spectra. |

| Spectral Width | 0 to 200 ppm | Encompasses the full range of typical organic carbon chemical shifts.[2] |

| Acquisition Time | ~1.0 - 2.0 seconds | Balances resolution with sensitivity. |

| Relaxation Delay (d1) | 2.0 seconds | Allows for sufficient relaxation of most carbon nuclei, although quaternary carbons may require longer delays for accurate quantification (not the primary goal here). |

| Number of Scans | 1024 - 4096 | Dependent on sample concentration; adjusted to achieve S/N > 20:1. |

| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |

| DEPT Experiments | DEPT-135 & DEPT-90 | Acquired to differentiate carbon types: DEPT-135 shows CH/CH₃ as positive, CH₂ as negative; DEPT-90 shows only CH signals.[11][12] |

Results and Spectral Interpretation

This section presents the predicted ¹³C NMR data and provides a detailed, reasoned assignment for each signal.

Predicted Data Summary

The following table summarizes the predicted chemical shifts (δ) and the expected results from DEPT experiments.

| Carbon Atom | Predicted δ (ppm) | Multiplicity (Proton Decoupled) | DEPT-135 Signal | DEPT-90 Signal |

| C-1 | ~145 | Singlet | No Signal | No Signal |

| C-2 | ~95 | Singlet | No Signal | No Signal |

| C-3 | ~138 | Singlet | Positive | Positive |

| C-4 | ~130 | Singlet | No Signal | No Signal |

| C-5 | ~128 | Singlet | No Signal | No Signal |

| C-6 | ~120 | Singlet | Positive | Positive |

Detailed Peak Assignment and Justification

The assignment process is a logical deduction based on the theoretical principles outlined in Section 2.

Caption: Structure and Predicted ¹³C NMR Peak Assignments.

-

Signal at ~95 ppm (C-2): This signal, predicted to be the furthest upfield, is unambiguously assigned to C-2. The powerful shielding from the heavy atom effect of the directly bonded iodine atom is the defining characteristic.[5] A DEPT experiment would confirm its quaternary nature (no signal).

-

Signals at ~145, ~130, and ~128 ppm (C-1, C-4, C-5): These are the remaining three quaternary carbons.

-

C-1 (~145 ppm): This carbon is attached to the nitrogen of the amino group. While the -NH₂ group is electron-donating, the ipso-carbon is typically found in this downfield region in substituted anilines.[13]

-

C-4 and C-5 (~130 and ~128 ppm): These carbons are attached to the electron-withdrawing chlorine atoms and are expected to be deshielded. Differentiating between them without 2D NMR (like HMBC) can be challenging, but C-4, being para to the strong donating -NH₂ group, may be slightly more shielded (further upfield) than C-5.

-

-

Signals at ~138 and ~120 ppm (C-3, C-6): These are the two carbons bearing a hydrogen atom. DEPT-90 and DEPT-135 experiments are essential for their confirmation, as both would yield positive signals in both experiments.[14]

-

C-3 (~138 ppm): This carbon is ortho to the electron-donating -NH₂ group and ortho to the electron-withdrawing -Cl group at C-4. The deshielding influence of the adjacent chlorine likely dominates, placing it further downfield.

-

C-6 (~120 ppm): This carbon is ortho to the iodine at C-2 and meta to the chlorine at C-5. It is expected to be the most shielded of the two CH carbons and is assigned to the signal around 120 ppm.

-

For definitive assignment, especially between C-4/C-5 and C-3/C-6, two-dimensional NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be the next logical step.[15] An HSQC spectrum would show direct one-bond correlations between C-3/H-3 and C-6/H-6, while an HMBC would reveal 2- and 3-bond correlations, allowing for the unambiguous mapping of the entire molecular structure.[16]

Conclusion

This guide has established a comprehensive, theory-backed methodology for the ¹³C NMR analysis of this compound. By integrating the predictive power of substituent chemical shift effects with a rigorous experimental plan including DEPT spectroscopy, a confident and unambiguous structural assignment can be achieved. The key interpretive takeaways are the dominant upfield shifting "heavy atom effect" of iodine on its ipso-carbon and the combined inductive and resonance effects of the amine and chloro substituents on the remaining carbon framework. This systematic approach serves as a reliable template for the structural elucidation of similarly complex small molecules, ensuring scientific integrity and accelerating research and development.

References

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, May 4). 13.5: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). The 13 C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Retrieved from [Link]

-

University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Miyamoto, M., & Hada, M. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6), e1843722. Retrieved from [Link]

-

ResearchGate. (n.d.). Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Grokipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]

-

Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

-

SlidePlayer. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

-

Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(13), 8553-8563. Retrieved from [Link]

-

American Chemical Society Publications. (2018). Experimental Studies of the 13C NMR of Iodoalkynes in Lewis-Basic Solvents. The Journal of Organic Chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]

-

American Chemical Society Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

-

American Chemical Society Publications. (2021). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. Retrieved from [Link]

-

OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

-

CEITEC. (n.d.). 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). Retrieved from [Link]

-

Pearson. (2023, September 5). How might you use 13C NMR spectroscopy to differentiate between.... Retrieved from [Link]

-

Chemistry LibreTexts. (2024, November 12). 19: HMBC. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of iodoethane. Retrieved from [Link]

-

University of Mississippi. (2021, May 2). Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species. eGrove. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry. Retrieved from [Link]

-

Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. Retrieved from [Link]

-

University of Ottawa. (n.d.). 13 Carbon NMR. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Michigan State University. (n.d.). Sample Preparation. Max T. Rogers NMR Facility. Retrieved from [Link]

-

YouTube. (2017, December 14). 12.03 Carbon-13 DEPT NMR Spectroscopy. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). Retrieved from [Link]

-

MDPI. (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]

-

Reddit. (n.d.). C-NMR of substituted benzene. r/chemhelp. Retrieved from [Link]

-

ResearchGate. (n.d.). Heteronuclear Multiple Bond Correlation (HMBC) Spectra. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]

-

YouTube. (2025, August 12). What Is HSQC NMR? - Chemistry For Everyone. Retrieved from [Link]

-

YouTube. (2022, March 17). HMBC spectrum | Heteronuclear Multiple Bond Correlation. Retrieved from [Link]

-

YouTube. (2018, September 20). 15.2 The Number of Signals in C 13 NMR | Organic Chemistry. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Correlation between 13C chemical shifts and the halogen bonding environment in a series of solid para-diiodotetrafluorobenzene complexes. CrystEngComm. Retrieved from [Link]

-

Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dichloroaniline. Retrieved from [Link]

-

PubMed Central. (n.d.). Elucidating dynamic anaerobe metabolism with HRMAS 13C NMR and genome-scale modeling. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Chapter 5 Chlorine, Bromine, and Iodine Solid-State NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. egrove.olemiss.edu [egrove.olemiss.edu]

- 7. 4-Iodoaniline(540-37-4) 13C NMR spectrum [chemicalbook.com]

- 8. 2,5-Dichloroaniline | C6H5Cl2N | CID 7262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 13. researchgate.net [researchgate.net]

- 14. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes & Protocols: A-6,7-Dichloro-1-substituted-1H-benzotriazoles: Synthesis from 4,5-Dichloro-2-iodoaniline

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of novel 6,7-dichloro-1-substituted-1H-benzotriazoles, a class of compounds with significant potential in medicinal chemistry.[1][2][3][4] The protocol herein details a robust and versatile synthetic route commencing from the readily available starting material, 4,5-dichloro-2-iodoaniline. The core of this methodology lies in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," which ensures high yields and regioselectivity.[5][6][7] This guide will elaborate on the mechanistic underpinnings of the key reaction steps, provide detailed, step-by-step experimental procedures, and present expected analytical data for the synthesized compounds.

Introduction: The Significance of Substituted Benzotriazoles

Benzotriazole and its derivatives are a prominent class of heterocyclic compounds that have garnered substantial interest in the pharmaceutical and material sciences.[4][8][9] Their structural resemblance to the purine nucleus allows them to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The introduction of substituents onto the benzotriazole scaffold allows for the fine-tuning of their physicochemical properties and biological activity, making them a versatile template for drug design.[10] Dichloro-substituted benzotriazoles, in particular, have shown promise in enhancing the potency of various bioactive molecules.[1]

This application note focuses on a strategic approach to synthesize 6,7-dichloro-1-substituted-1H-benzotriazoles. The choice of this compound as the starting material provides a key advantage due to the ortho-iodo group, which facilitates a subsequent intramolecular cyclization to form the benzotriazole ring system.

Synthetic Strategy: A Mechanistic Overview

The overall synthetic pathway is a multi-step process designed for efficiency and modularity, allowing for the introduction of various substituents at the N1 position of the benzotriazole ring. The key steps involve:

-

Diazotization and Azidation: The initial step involves the conversion of the primary amine group of this compound to an azide. This is a classic transformation that proceeds via a diazonium salt intermediate.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The resulting aryl azide is then reacted with a terminal alkyne in the presence of a copper(I) catalyst. This reaction, a prime example of click chemistry, is highly efficient and regioselective, exclusively yielding the 1,4-disubstituted triazole isomer.[5][11]

-

Intramolecular Cyclization: The final step involves an intramolecular C-N bond formation to construct the benzotriazole ring. This is typically achieved through a copper-catalyzed Ullmann-type coupling.[12][13]

The causality behind these experimental choices lies in the reliability and high functional group tolerance of each reaction. The diazotization-azidation sequence is a well-established method for introducing the azide functionality. The CuAAC reaction is renowned for its high yields, mild reaction conditions, and exceptional regioselectivity, making it ideal for creating a library of substituted triazoles.[6][7] Finally, the intramolecular copper-catalyzed cyclization provides a direct and efficient route to the desired benzotriazole core.[12]

Caption: Overall synthetic workflow for 6,7-dichloro-1-substituted-1H-benzotriazoles.

Detailed Experimental Protocols

3.1. Synthesis of 1-Azido-4,5-dichloro-2-iodobenzene (Intermediate 1)

This protocol outlines the conversion of the starting aniline to the corresponding aryl azide.

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Azide (NaN₃)

-

Deionized Water

-

Diethyl Ether

-

Sodium Sulfate (Na₂SO₄)

-

Ice Bath

-

Magnetic Stirrer and Stir Bar

-

Round-bottom flask

-

Separatory Funnel

Procedure:

-

In a 250 mL round-bottom flask, suspend this compound (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and deionized water.

-

Cool the suspension to 0-5 °C using an ice bath with constant stirring.

-

Slowly add a solution of sodium nitrite (1.1 eq) in deionized water dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.

-

In a separate beaker, dissolve sodium azide (1.2 eq) in deionized water and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Effervescence will be observed.

-

Allow the reaction mixture to stir for 1 hour at 0-5 °C and then for 2 hours at room temperature.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-azido-4,5-dichloro-2-iodobenzene.

3.2. General Procedure for the Synthesis of 1-(4,5-Dichloro-2-iodophenyl)-4-substituted-1H-1,2,3-triazoles (Intermediate 2)

This protocol describes the copper-catalyzed azide-alkyne cycloaddition.

Materials:

-

1-Azido-4,5-dichloro-2-iodobenzene (Intermediate 1)

-

Terminal Alkyne (1.1 eq)

-

Copper(I) Iodide (CuI) (0.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Tetrahydrofuran (THF)

-

Saturated Ammonium Chloride Solution

-

Ethyl Acetate

-

Sodium Sulfate (Na₂SO₄)

-

Magnetic Stirrer and Stir Bar

-

Round-bottom flask

Procedure:

-

To a solution of 1-azido-4,5-dichloro-2-iodobenzene (1.0 eq) and the terminal alkyne (1.1 eq) in THF, add DIPEA (2.0 eq).

-

Add copper(I) iodide (0.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1-(4,5-dichloro-2-iodophenyl)-4-substituted-1H-1,2,3-triazole.

Caption: Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

3.3. General Procedure for the Synthesis of 6,7-Dichloro-1-substituted-1H-benzotriazoles (Final Product)

This protocol details the final intramolecular cyclization step.

Materials:

-

1-(4,5-Dichloro-2-iodophenyl)-4-substituted-1H-1,2,3-triazole (Intermediate 2)

-

Copper(I) Iodide (CuI) (0.2 eq)

-

1,10-Phenanthroline (0.4 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Dimethylformamide (DMF)

-

Water

-

Ethyl Acetate

-

Sodium Sulfate (Na₂SO₄)

-

Magnetic Stirrer and Stir Bar

-

Round-bottom flask

-

Reflux Condenser

Procedure:

-

In a round-bottom flask, combine the 1-(4,5-dichloro-2-iodophenyl)-4-substituted-1H-1,2,3-triazole (1.0 eq), copper(I) iodide (0.2 eq), 1,10-phenanthroline (0.4 eq), and potassium carbonate (2.0 eq) in DMF.

-

Heat the reaction mixture to 110-120 °C and stir for 12-24 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final 6,7-dichloro-1-substituted-1H-benzotriazole.

Data Presentation and Characterization

The synthesized compounds should be characterized by standard analytical techniques to confirm their structure and purity.

Table 1: Representative Spectroscopic Data for a 6,7-Dichloro-1-substituted-1H-benzotriazole

| Technique | Expected Data |

| ¹H NMR | Aromatic protons in the 7.0-8.0 ppm range. Protons of the substituent on the triazole ring will appear in their characteristic regions. |

| ¹³C NMR | Aromatic carbons in the 110-140 ppm range. Carbons of the triazole ring around 120-145 ppm. |

| FT-IR (cm⁻¹) | Aromatic C-H stretching (~3000-3100), C=C stretching (~1450-1600), C-Cl stretching (~700-800). |

| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the molecular weight of the compound. |

Note: Specific chemical shifts and coupling constants will depend on the nature of the substituent 'R'. A technical guide on the spectroscopic properties of a related compound, 7-Chloro-1H-benzo[d]triazole, can provide further insight into expected data.[14]

Self-Validating System and Troubleshooting

The success of this synthetic protocol relies on the purity of the intermediates at each stage.

-

Intermediate 1 Purity: Incomplete diazotization or side reactions can lead to impurities. It is crucial to maintain the low temperature during the addition of sodium nitrite. The crude azide should be used promptly as aryl azides can be unstable.

-

CuAAC Reaction: The absence of a product could indicate an inactive catalyst. Ensure the use of high-purity CuI. The reaction is also sensitive to air, so performing it under an inert atmosphere can improve yields.

-

Intramolecular Cyclization: Failure to cyclize may be due to insufficient heating or catalyst deactivation. The use of a ligand like 1,10-phenanthroline is crucial for stabilizing the copper catalyst.[12]

References

- Shi, F., Waldo, J. P., Chen, Y., & Larock, R. C. (2008). A [3 + 2] cycloaddition of azides to benzynes affords a rapid and easy entry to a variety of substituted, functionalized benzotriazoles under mild conditions. Organic Letters, 10(12), 2409–2412.

- MDPI. (2022).

- Pawar, S. S., et al. (2010). Synthesis of New N1-Substituted Benzotriazoles as Anthelmintic Agents. Scholars Research Library.

- Chem Help ASAP. (2022).

- Ahdab, A. R., et al. (2021).

- BenchChem. (2025). A comprehensive review of the burgeoning role of substituted benzotriazoles in the development of novel therapeutic agents reveals a scaffold of significant promise.

- Organic Chemistry Portal. (n.d.). Synthesis of benzotriazoles.

- National Center for Biotechnology Information. (2019).

- GSC Online Press. (2024).

- National Center for Biotechnology Information. (2020). Design and synthesis of stable four-coordinated benzotriazole-borane with tunable fluorescence emission.

- BenchChem. (2025). Spectroscopic Properties of 7-Chloro-1H-benzo[d]triazole: A Technical Guide.

- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.

- Batey, R. A., et al. (2006). Parallel synthesis of a library of benzoxazoles and benzothiazoles using ligand-accelerated copper-catalyzed cyclizations of ortho-halobenzanilides. The Journal of Organic Chemistry, 71(4), 1471–1481.

- ResearchGate. (n.d.). Copper-Catalyzed Coupling between ortho -Haloanilines and Lactams/Amides: Synthesis of Benzimidazoles and Telmisartan.

- National Center for Biotechnology Information. (2013). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.

- ResearchGate. (2010). 1-Chloromethyl-1H-1,2,3-benzotriazole.

- Wiley Online Library. (2026). The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One.

- Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition.

- PubMed. (2023).

- UvA-DARE (Digital Academic Repository). (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid- phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry.

- ResearchGate. (2025). Biotransformation of Benzotriazoles: Insights from Transformation Product Identification and Compound-Specific Isotope Analysis.

Sources

- 1. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. youtube.com [youtube.com]

- 6. Click Chemistry [organic-chemistry.org]

- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Antipoliferative Activities of Novel Substituted Imidazole-Thione Linked Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 12. Parallel synthesis of a library of benzoxazoles and benzothiazoles using ligand-accelerated copper-catalyzed cyclizations of ortho-halobenzanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Application Note: High-Fidelity Chemoselective Suzuki Coupling of 4,5-Dichloro-2-iodoaniline

Executive Summary

This technical guide details the chemoselective Suzuki-Miyaura cross-coupling of 4,5-Dichloro-2-iodoaniline (CAS 191348-16-0) .[1] This substrate serves as a critical "linchpin" scaffold in medicinal chemistry, particularly for the synthesis of poly-halogenated biaryls, indoles, and cinnolines used in antimalarial and oncology programs.

The core challenge—and opportunity—lies in the selectivity hierarchy : exploiting the weak C–I bond for oxidative addition while preserving the stronger C–Cl bonds for subsequent functionalization (e.g., Buchwald-Hartwig amination or a second Suzuki coupling). This guide provides validated protocols for both standard laboratory scales and high-efficiency "green" micellar conditions.

Substrate Analysis & Mechanistic Grounding[1]

The Selectivity Landscape

Success with this compound relies on the thermodynamic distinctness of its halogen bonds.[1] The oxidative addition of Palladium(0) into the Carbon-Halogen bond is the rate-determining step.[1]

| Bond Type | Approx.[2][3][4][5][6] Bond Dissociation Energy (BDE) | Relative Reactivity (Pd-Catalyzed) |

| C(sp2)–I | ~65 kcal/mol (272 kJ/mol) | Fastest (Primary Site) |

| C(sp2)–Br | ~81 kcal/mol (339 kJ/mol) | Intermediate |

| C(sp2)–Cl | ~96 kcal/mol (402 kJ/mol) | Slow (Requires specialized ligands) |

Implication: Under standard conditions (Pd(PPh3)4, 80°C), the catalyst will insert exclusively at the C–I bond. The C–Cl bonds at positions 4 and 5 remain inert unless "hot" ligands (e.g., substituted biphenylphosphines like XPhos) and elevated temperatures are employed.

The "Amine Effect"

The free amino group (-NH2) at the ortho position presents two variables:

-

Catalyst Poisoning: Free amines can coordinate to Pd(II) species, potentially arresting the catalytic cycle.

-

Protodeboronation: The amine can facilitate protonolysis of the boronic acid partner if the reaction pH is not strictly controlled.[1]

Mitigation: We utilize biphasic solvent systems or sterically bulky ligands to prevent amine coordination.[1]

Visualization: Reaction Pathway & Selectivity[1][9]

Caption: Figure 1. Catalytic cycle emphasizing the kinetic preference for C-I insertion (Green path) over C-Cl insertion (Grey path).

Experimental Protocols

Protocol A: The "Workhorse" Method (Standard Biaryl Synthesis)

Best for: Routine synthesis, high reliability, substrates with moderate steric hindrance.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.1 – 1.2 equiv)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (3-5 mol%)

-

Base: Sodium Carbonate (Na2CO3), 2.0 M aqueous solution

-

Solvent: 1,2-Dimethoxyethane (DME) (degassed)

Step-by-Step Workflow:

-

Inert Setup: Flame-dry a 2-neck round-bottom flask and cool under Argon flow.

-

Charge Solids: Add the aniline (1.0 eq), boronic acid (1.2 eq), and Pd(PPh3)4 (0.05 eq) against a positive pressure of Argon.

-

Solvent Addition: Add degassed DME (concentration ~0.1 M relative to aniline). Note: Degassing is critical to prevent homocoupling of the boronic acid.[1]

-

Base Addition: Add the 2.0 M Na2CO3 solution (2.5 eq) via syringe.

-

Reaction: Heat the mixture to reflux (approx. 85°C) for 4–12 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting iodide should disappear; the chlorides will remain intact.

-

Workup: Cool to RT. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry over Na2SO4.[1]

-

Purification: Flash column chromatography on silica gel.

Why this works: Pd(PPh3)4 is electron-rich enough to insert into C-I but lacks the "power" to activate the C-Cl bonds at 85°C, ensuring 100% chemoselectivity.[1]

Protocol B: The "Green" Micellar Method (Room Temperature)

Best for: Labile boronic acids, scale-up, and environmentally conscious workflows.

Reagents:

-

Catalyst: Pd(dtbpf)Cl2 (1–2 mol%)

-

Surfactant: 2 wt% TPGS-750-M or Kolliphor EL in water[1]

-

Base: Triethylamine (Et3N) (2.0 equiv)

Step-by-Step Workflow:

-

Media Prep: Prepare a 2 wt% solution of surfactant in degassed water.[1]

-

Charge: In a vial, add aniline (1.0 eq), boronic acid (1.1 eq), and Pd(dtbpf)Cl2 (0.02 eq).

-

Initiation: Add the surfactant solution (0.5 M concentration) and Et3N.

-

Reaction: Stir vigorously at Room Temperature (25°C) . Reaction is often complete in <2 hours.

-

Extraction: The product will often precipitate or oil out. Extract with a minimal amount of EtOAc or MTBE (Methyl tert-butyl ether).[1]

Why this works: The surfactant forms nanomicelles that concentrate the lipophilic reactants and catalyst, dramatically increasing the local concentration and reaction rate. The mild temperature guarantees no C-Cl activation occurs.[1]

Critical Process Parameters (CPP) & Troubleshooting

| Observation | Root Cause | Corrective Action |

| Low Yield (<40%) | Oxidation of Pd(0) | Ensure rigorous degassing (freeze-pump-thaw or sparging).[1] Switch to Pd(dppf)Cl2 (more air-stable). |

| Dechlorination | Catalyst too active / Overheating | Reduce temperature to 60°C. Switch from SPhos/XPhos to PPh3-based ligands.[1] |

| Protodeboronation | Unstable Boronic Acid | Use Protocol B (Micellar/RT). Switch base to K3PO4 or KF.[1] |

| Black Precipitate | "Palladium Black" formation | Ligand dissociation.[1] Add excess free ligand (e.g., 10% PPh3) to stabilize the catalyst. |

Logic Flow: Ligand Selection Strategy

Caption: Figure 2. Decision tree for optimizing catalyst/ligand combinations based on substrate complexity.

References

-

Chemoselectivity of Halogenated Anilines

-

BenchChem Application Notes.[1] "Detailed Protocol for the Chemoselective Suzuki-Miyaura Coupling of 4-chloro-2-iodo-1-nitrobenzene."

-

(General reference for halogen selectivity).

-

-

Micellar Catalysis (Green Chemistry)

-

Bond Dissociation Energies

-

General Suzuki Coupling Protocols

Disclaimer: These protocols involve the use of transition metals and halogenated aromatics.[1][13][5][6][14][15] Standard PPE (gloves, goggles, fume hood) is mandatory. This compound is toxic; avoid inhalation of dust.[1]

Sources

- 1. US5068443A - Process for the manufacture of 2,6-dichloro-4-nitroaniline - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. quora.com [quora.com]

- 4. echemi.com [echemi.com]

- 5. reddit.com [reddit.com]

- 6. mdpi.com [mdpi.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tsijournals.com [tsijournals.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Bot Verification [rasayanjournal.co.in]

Application Note: 4,5-Dichloro-2-iodoaniline in Kinase Inhibitor Synthesis

The following Application Note and Protocol Guide details the strategic use of 4,5-Dichloro-2-iodoaniline as a high-value pharmacophore precursor in kinase inhibitor discovery.

Executive Summary

In the landscape of kinase inhibitor design, the 5,6-dichloro-1H-benzimidazole and 5,6-dichloroindole motifs are privileged scaffolds. They serve as bioisosteres for the purine ring of ATP, allowing them to anchor effectively within the hydrophobic hinge region of kinase domains. This compound is the critical, regioselective building block for these scaffolds. Its unique substitution pattern—two chlorine atoms for lipophilic interactions and an ortho-iodo amine motif for versatile cyclization—enables the rapid synthesis of inhibitors targeting CK2 , BRAF V600E , and VEGFR-2 .

This guide provides validated protocols for transforming this intermediate into bioactive cores, emphasizing high-yield cross-coupling and cyclization methodologies.

Structural Rationale & Chemistry Strategy

The "Anchor" Effect

The biological value of this compound lies in the resulting 5,6-dichloro substitution pattern on the final heterocycle.

-

Hydrophobic Pocket Filling: In kinases like CK2 and BRAF, the two chlorine atoms occupy a specific hydrophobic pocket (often replacing the ribose or phosphate binding regions of ATP), significantly increasing binding affinity compared to unsubstituted analogs.

-

Metabolic Stability: The chlorines block metabolic oxidation at the 5 and 6 positions, prolonging the half-life of the inhibitor.

Synthetic Divergence

The ortho-iodo amine functionality allows for divergent synthesis of two major inhibitor classes:

-

Benzimidazoles (via Amidation/Cyclization): Precursors for DRB (5,6-dichloro-1-β-D-ribofuranosylbenzimidazole) analogs.

-

Indoles (via Sonogashira/Larock): Precursors for serine/threonine kinase inhibitors.

Figure 1: Divergent synthetic pathways from this compound to key kinase inhibitor scaffolds.

Detailed Experimental Protocols

Protocol A: Synthesis of 5,6-Dichlorobenzimidazole Derivatives

Target Application: Synthesis of BRAF V600E and CK2 Inhibitors (e.g., DRB analogs).

This protocol utilizes a transition-metal-free, base-promoted cyclization with nitriles, which is superior to oxidative condensation with aldehydes due to higher atom economy and easier purification.

Reagents:

-

This compound (1.0 equiv)

-

Aryl or Alkyl Nitrile (R-CN) (1.2 equiv)

-

Potassium tert-butoxide (KOtBu) (2.0 equiv)

-

DMSO (anhydrous)

Step-by-Step Methodology:

-

Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve This compound (288 mg, 1.0 mmol) and the appropriate nitrile (1.2 mmol) in anhydrous DMSO (3.0 mL).

-

Base Addition: Add KOtBu (224 mg, 2.0 mmol) in a single portion under a nitrogen atmosphere. The solution will typically darken immediately.

-

Reaction: Seal the vial and heat to 100 °C for 12–24 hours. Monitor consumption of the aniline by TLC (Eluent: 30% EtOAc/Hexanes; Aniline R_f ≈ 0.4, Product R_f < 0.3).

-

Work-up: Cool the mixture to room temperature. Quench by pouring into ice-cold water (15 mL).

-

Isolation:

-

If solid precipitates: Filter the solid, wash with cold water and hexanes.

-

If oil forms: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine (2 x 10 mL) to remove DMSO. Dry over Na₂SO₄ and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, gradient 0→50% EtOAc in Hexanes).

Expert Insight: The mechanism involves the nucleophilic attack of the aniline nitrogen on the nitrile, followed by an intramolecular nucleophilic aromatic substitution (S_NAr) displacing the iodine. The iodine at the 2-position is sufficiently labile due to the electron-withdrawing chlorine atoms at positions 4 and 5.

Protocol B: Synthesis of 5,6-Dichloroindole Scaffolds

Target Application: Serine/Threonine Kinase Inhibitors.

This route employs a "One-Pot" Sonogashira coupling and cyclization strategy.

Reagents:

-

This compound (1.0 equiv)

-

Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

-

PdCl₂(PPh₃)₂ (0.05 equiv)

-

CuI (0.02 equiv)

-

Triethylamine (Et₃N) (3.0 equiv)

-

DMF (anhydrous)

Step-by-Step Methodology:

-

Coupling: To a degassed solution of This compound (1.0 mmol) in DMF (5 mL), add PdCl₂(PPh₃)₂ (35 mg), CuI (4 mg), and Et₃N (0.42 mL).

-

Addition: Add the terminal alkyne (1.2 mmol) dropwise.

-

Sonogashira Phase: Stir at room temperature for 2–4 hours. Monitor for the disappearance of the iodoaniline and formation of the intermediate o-alkynylaniline.

-

Cyclization Phase: Once the coupling is complete, heat the reaction mixture to 80 °C for 4–6 hours. The internal amino group will attack the activated alkyne, closing the ring to form the indole.

-

Work-up: Dilute with water (20 mL) and extract with EtOAc. Wash the organic layer with 1M HCl (to remove excess amine/catalyst ligands), then brine.

-

Purification: Silica gel chromatography is essential to remove palladium residues.

Data Presentation: Scaffold Efficacy Comparison

The following table highlights the impact of the 5,6-dichloro substitution (derived from the this compound precursor) on kinase inhibitory potency, based on literature precedents for benzimidazole inhibitors.

| Core Scaffold | Substitution Pattern | Target Kinase | IC₅₀ (µM) | Mechanism of Action |

| Benzimidazole | Unsubstituted | CK2 | > 50 | Weak ATP competition |

| Benzimidazole | 5,6-Dichloro (DRB) | CK2 | 6–10 | ATP-competitive / Intercalation |

| Benzimidazole | 5,6-Dichloro | BRAF V600E | 1.52 | Hydrophobic Pocket Binding |

| Indole | 5,6-Dichloro | VEGFR-2 | 0.18 | Type II Inhibition |

Note: Data derived from structure-activity relationship (SAR) studies of DRB and recent BRAF inhibitor campaigns.

Troubleshooting & Optimization (Expertise)

Handling this compound[1]

-

Stability: This compound is light-sensitive. Store in amber vials at 4°C.

-

Purity Check: Commercial samples often contain traces of iodine or starting aniline. A distinct melting point of ~100–102°C indicates high purity. If the solid is dark brown/purple, recrystallize from Ethanol/Hexanes before use in Pd-catalyzed reactions to prevent catalyst poisoning.

Reaction Pitfalls

-

Incomplete Cyclization (Indole Route): If the Sonogashira coupling works but cyclization stalls, add an additional 1.0 equiv of KOtBu or Cs₂CO₃ and heat to 100°C. The nitrogen nucleophile sometimes requires deprotonation to attack the alkyne efficiently.

-

Regioselectivity Issues: In the benzimidazole synthesis, if using an unsymmetrical aldehyde instead of a nitrile, you may get a Schiff base intermediate that requires an oxidant (like Cu(OAc)₂) to cyclize. The nitrile method (Protocol A) avoids this oxidative step.

References

-

Synthesis of 5,6-Dichlorobenzimidazole 1-β-D-ribofuranoside (DRB)

-

Benzimidazole Synthesis via Iodoaniline/Nitrile Coupling

- Title: Synthesis of benzimidazoles by potassium tert-butoxide-promoted intermolecular cyclization reaction of 2-iodoanilines with nitriles.

- Source: Organic & Biomolecular Chemistry (RSC).

-

URL:[Link]

-

Application in BRAF Inhibitors

- Title: Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors.

- Source: PMC - PubMed Central (2025).

-

URL:[Link] (Note: Link directs to recent relevant context in PMC database).

-

Kinase Inhibitor Design Principles

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4,5-Dichloro-2-iodoaniline Synthesis

Case ID: SYN-45DC2IA-OPT Status: Active Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary: The Regioselectivity Challenge

Synthesizing 4,5-dichloro-2-iodoaniline from 3,4-dichloroaniline is a classic exercise in competing electronic and steric effects.[1] While the amino group strongly directs electrophilic substitution to the ortho and para positions, the para position is blocked by a chlorine atom.[1]

This leaves two ortho sites:

-

Position 2 (The "Sandwich" Trap): Located between the amino group and the C3-chlorine. Sterically congested.

-

Position 6 (The Target): Located ortho to the amino group but meta to the C4-chlorine. Sterically accessible.